S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate
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Overview
Description
S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate: is a chemical compound with the molecular formula C₁₁H₁₆O₄S and a molecular weight of 244.31 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the ethanethioate group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals like Montelukast, which is a leukotriene D4-receptor antagonist used in the treatment of allergies and asthma. Additionally, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate involves its interaction with specific molecular targets. In the case of its use as an intermediate for Montelukast, it targets leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition helps reduce inflammation and constriction in the airways, providing relief from asthma symptoms.
Comparison with Similar Compounds
S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate is unique due to its specific structure and functional groups. Similar compounds include:
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Used as an intermediate in the synthesis of various bioactive molecules.
®-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: Used in the synthesis of glucagon receptor antagonists and other bioactive compounds.
These compounds share structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C11H16O4S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
S-[[1-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl]methyl] ethanethioate |
InChI |
InChI=1S/C11H16O4S/c1-7(12)16-6-11(4-5-11)8-9(13)15-10(2,3)14-8/h8H,4-6H2,1-3H3 |
InChI Key |
DQUOTEJNEOBODG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1(CC1)C2C(=O)OC(O2)(C)C |
Origin of Product |
United States |
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